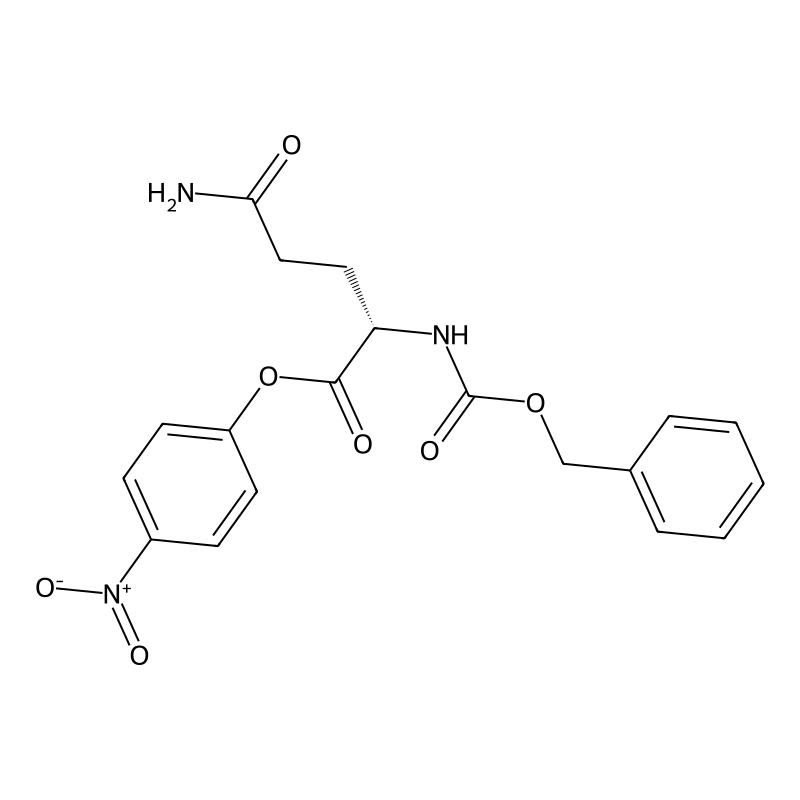

Z-Gln-ONp

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Substrate for Enzyme Assays:

Z-Gln-ONp is a commonly used substrate for glutaminase activity assays. Glutaminase is an enzyme that hydrolyzes glutamine, an amino acid, into glutamate and ammonia. Z-Gln-ONp, with its p-nitrophenyl (p-NP) group attached, acts as a convenient substrate for this assay. The cleavage of the p-NP group by glutaminase releases a yellow-colored p-nitrophenol product, which can be easily measured using a spectrophotometer at a specific wavelength. This allows researchers to quantify glutaminase activity in various biological samples, such as cell lysates or tissue extracts, providing insights into glutamine metabolism and potential drug discovery efforts targeting glutaminase activity [, ].

Peptide Synthesis:

Z-Gln-ONp serves as a protected amino acid building block in peptide synthesis. The "Z" group (benzyloxycarbonyl) protects the amino group of glutamine, preventing unwanted side reactions during peptide chain assembly. Once the desired peptide sequence is built, the Z group can be selectively removed under mild conditions, revealing the free glutamine amino group available for further reactions or incorporation into the final peptide product [].

Research in Glutamine Metabolism:

Z-Gln-ONp can be utilized to study various aspects of glutamine metabolism. Researchers can use it to investigate the transport and uptake of glutamine by cells, explore the regulation of glutaminase activity, or even study the impact of glutamine supplementation on different biological processes. By manipulating the availability or modifying the structure of Z-Gln-ONp, researchers gain valuable insights into the complex mechanisms governing glutamine metabolism in various biological systems [, ].

Z-Gln-ONp, also known as N-α-Cbz-L-glutamine p-nitrophenyl ester, is a derivative of the amino acid glutamine. This compound is characterized by the presence of a p-nitrophenyl ester functional group, which enhances its reactivity and utility in various biochemical applications. Glutamine itself is a vital amino acid involved in protein synthesis, cellular metabolism, and nitrogen transport in the body. Z-Gln-ONp has gained significant attention due to its potential roles in peptide synthesis and enzymatic studies, making it a valuable tool in both research and industrial applications.

Z-Gln-ONp serves as a precursor to the neurotransmitter L-glutamate. Once the protecting groups are removed, glutamate can interact with glutamate receptors in neurons, influencing various cellular processes like signal transmission and synaptic plasticity []. Researchers use Z-Gln-ONp to study these processes by precisely controlling the timing and amount of glutamate released in an experiment [].

- Substitution Reactions: The p-nitrophenyl ester group can undergo nucleophilic substitution, allowing for the formation of various derivatives. Common nucleophiles include amines and alcohols.

- Hydrolysis: Under acidic or basic conditions, Z-Gln-ONp can be hydrolyzed to yield N-α-Cbz-L-glutamine and p-nitrophenol. This reaction is significant for studying the kinetics of enzyme-catalyzed reactions.

Common Reagents and Conditions- Nucleophiles: Amines, alcohols

- Hydrolysis Conditions: Acidic or basic environments are typically employed to facilitate hydrolysis reactions.

Major Products- N-α-Cbz-L-glutamine: Formed through hydrolysis.

- p-Nitrophenol: Another product resulting from hydrolysis.

- N-α-Cbz-L-glutamine: Formed through hydrolysis.

- p-Nitrophenol: Another product resulting from hydrolysis.

Z-Gln-ONp exhibits notable biological activity due to its structural properties. As a glutamine derivative, it plays a role in various metabolic pathways and is utilized in studies related to protein synthesis. Its ability to act as a substrate for enzymes makes it particularly useful in enzymatic assays and research focused on enzyme kinetics.

The synthesis of Z-Gln-ONp is primarily achieved through solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides and their derivatives by sequentially adding amino acids to a growing chain on a solid support. The use of automated synthesizers enhances the efficiency of this process while minimizing solvent use.

Industrial Production Methods

While specific industrial methods for Z-Gln-ONp are not extensively documented, the principles of SPPS are generally applied for large-scale production. This approach ensures high purity and yield, making it suitable for both research and commercial applications.

Z-Gln-ONp has a wide range of applications across various fields:

- Chemistry: Used as a reagent in peptide synthesis and as a substrate in enzymatic studies.

- Biology: Employed in studies involving protein synthesis and metabolism.

- Medicine: Investigated for potential therapeutic applications, particularly in drug development.

- Industry: Utilized in the production of biochemical products and materials.

Research on Z-Gln-ONp includes interaction studies that explore its behavior with different enzymes and substrates. The compound's ability to serve as a substrate allows researchers to investigate enzyme kinetics and mechanisms, contributing to the understanding of metabolic pathways involving glutamine derivatives.

Z-Gln-ONp shares similarities with several other compounds, particularly those related to glutamine or containing p-nitrophenyl esters. Here are some comparable compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| N-α-Cbz-L-glutamine | Precursor to Z-Gln-ONp | Lacks the p-nitrophenyl ester functionality |

| p-Nitrophenyl acetate | An ester similar in structure | Different acyl group; used in various organic reactions |

| Z-Gly-ONp | Glycine derivative with similar ester functionality | Different amino acid backbone |

| Boc-Gln-ONp | Another glutamine derivative with a different protecting group | Used in similar applications but with distinct reactivity |

Uniqueness

Z-Gln-ONp is unique due to its specific structural combination of glutamine with the p-nitrophenyl ester group. This unique configuration enhances its reactivity and versatility, making it suitable for diverse scientific applications compared to other similar compounds.

The development of benzyloxycarbonyl-glutamine-para-nitrophenyl ester synthesis emerged from the broader evolution of active ester methodology in peptide chemistry. The foundational work establishing para-nitrophenyl esters as effective coupling agents began in the 1950s and 1960s, when researchers recognized the need for mild, racemization-free peptide bond formation methods [44] [45]. The benzyloxycarbonyl protecting group, first introduced by Leonidas Zervas in the early 1930s, became the cornerstone of controlled peptide synthesis and provided the basis for protecting amino groups during coupling reactions [47].

Early synthetic approaches to benzyloxycarbonyl-glutamine-para-nitrophenyl ester relied on conventional carbodiimide-mediated coupling reactions between benzyloxycarbonyl-glutamine and para-nitrophenol [32]. These initial methods employed dicyclohexylcarbodiimide as the activating agent in organic solvents such as dichloromethane or tetrahydrofuran [35]. The reactions typically proceeded at low temperatures to minimize side reactions and maintain the integrity of the glutamine side chain amide functionality [17].

Historical synthesis protocols demonstrated that benzyloxycarbonyl-glutamine-para-nitrophenyl ester could be obtained through direct esterification methods, though yields were often variable and purification presented significant challenges [8]. The early methodologies established the fundamental reaction conditions that would later be refined and optimized for improved efficiency and reproducibility [9].

Modern Synthetic Approaches

Contemporary synthetic methodologies for benzyloxycarbonyl-glutamine-para-nitrophenyl ester have evolved to incorporate more sophisticated coupling reagents and reaction conditions. Modern approaches utilize advanced carbodiimide systems combined with additives such as hydroxybenzotriazole derivatives to suppress unwanted side reactions and enhance coupling efficiency [49]. These methodologies represent significant improvements over historical protocols in terms of yield, purity, and reaction predictability.

Current synthetic strategies employ optimized solvent systems that balance solubility requirements with reaction efficiency. Dimethylformamide and dichloromethane remain the preferred solvents, with reaction temperatures carefully controlled between zero and twenty-five degrees Celsius to minimize decomposition and side product formation [14]. The use of base additives such as triethylamine or diisopropylethylamine has become standard practice to neutralize hydrogen chloride generated during the coupling process [22].

Modern synthetic approaches have also incorporated improved protecting group strategies for the glutamine side chain. While the primary amide functionality of glutamine generally does not require protection during benzyloxycarbonyl-glutamine-para-nitrophenyl ester synthesis, certain synthetic routes employ trityl protection when carbodiimide reagents are used to prevent dehydration of the side chain amide [25]. These protecting group considerations represent important refinements in modern synthetic methodology.

Recent developments in synthetic methodology have focused on enhancing the efficiency of the esterification process through the use of specialized coupling reagents [40]. Para-nitrophenyl activated esters have been demonstrated to exhibit superior reactivity characteristics compared to alternative activated ester systems, making them particularly well-suited for direct radiofluorination applications and other specialized synthetic transformations [40].

Optimization Strategies for Benzyloxycarbonyl-Glutamine-Para-Nitrophenyl Ester Synthesis

Optimization of benzyloxycarbonyl-glutamine-para-nitrophenyl ester synthesis has focused on several key parameters including reaction stoichiometry, temperature control, and solvent selection. Research has demonstrated that employing a slight excess of para-nitrophenol relative to the carbodiimide coupling reagent helps drive the reaction to completion while minimizing the formation of symmetrical anhydrides [11]. Optimal stoichiometric ratios typically involve 1.1 to 1.2 equivalents of para-nitrophenol and 1.0 to 1.1 equivalents of coupling reagent relative to benzyloxycarbonyl-glutamine [35].

Temperature optimization studies have revealed that maintaining reaction temperatures between zero and five degrees Celsius during the initial coupling phase significantly improves product yield and reduces side product formation [32]. Following the initial low-temperature coupling period, allowing the reaction mixture to warm gradually to room temperature over several hours provides optimal conversion rates while maintaining product integrity [35].

Solvent system optimization has identified specific solvent combinations that enhance both reaction efficiency and product isolation. Mixed solvent systems employing dichloromethane with small amounts of dimethylformamide have proven particularly effective for maintaining reagent solubility while facilitating product crystallization [17]. The incorporation of molecular sieves or other drying agents in the reaction mixture helps maintain anhydrous conditions essential for optimal coupling efficiency [21].

Recent optimization studies have also examined the impact of reaction atmosphere and moisture exclusion on synthesis outcomes. Conducting reactions under inert nitrogen or argon atmospheres with rigorous exclusion of moisture has been shown to improve both yield and product purity [29]. These environmental controls are particularly important given the moisture sensitivity of both the coupling reagents and the final para-nitrophenyl ester product [33].

Purification and Characterization Techniques

Purification of benzyloxycarbonyl-glutamine-para-nitrophenyl ester typically involves multiple complementary techniques to achieve the high purity levels required for synthetic applications. Primary purification methods rely on recrystallization from appropriate solvent systems, with ethyl acetate and ethanol combinations being particularly effective for removing coupling reagent byproducts and unreacted starting materials [32]. The recrystallization process must be carefully controlled to prevent hydrolysis of the para-nitrophenyl ester functionality [30].

Column chromatography represents an important secondary purification technique, particularly for removing closely related impurities that cannot be eliminated through recrystallization alone [33]. Silica gel chromatography using gradient elution systems with hexane-ethyl acetate mixtures has proven effective for achieving high-purity benzyloxycarbonyl-glutamine-para-nitrophenyl ester preparations [17]. The chromatographic conditions must be optimized to balance separation efficiency with product stability [15].

High-performance liquid chromatography serves both analytical and preparative functions in benzyloxycarbonyl-glutamine-para-nitrophenyl ester purification protocols [33]. Reverse-phase chromatography systems using acetonitrile-water gradients with appropriate pH modifiers provide excellent resolution for both purity assessment and large-scale purification applications [37]. The compatibility of these chromatographic conditions with mass spectrometry detection enables simultaneous purification and characterization [27].

Characterization of benzyloxycarbonyl-glutamine-para-nitrophenyl ester relies on multiple analytical techniques to confirm structure, purity, and stability. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with both proton and carbon-13 spectra used to verify the integrity of all functional groups [1] [3]. Mass spectrometry analysis confirms molecular weight and fragmentation patterns characteristic of the para-nitrophenyl ester functionality [3]. Melting point determination and optical rotation measurements provide additional characterization data for quality assessment and batch-to-batch comparison [4].

| Characterization Parameter | Typical Value | Method |

|---|---|---|

| Molecular Weight | 401.37 g/mol | Mass Spectrometry [1] [3] |

| Molecular Formula | Carbon₁₉Hydrogen₁₉Nitrogen₃Oxygen₇ | Elemental Analysis [1] [2] |

| Chemical Abstract Service Number | 7763-16-8 | Registry Database [1] [3] |

| Storage Temperature | -20°C | Stability Studies [42] |

| Appearance | White to Off-White Powder | Visual Inspection [42] |

Scale-up Considerations for Laboratory and Industrial Production

Scale-up of benzyloxycarbonyl-glutamine-para-nitrophenyl ester synthesis from laboratory to industrial production presents unique challenges related to heat management, mixing efficiency, and waste stream handling. Industrial-scale synthesis requires careful consideration of exothermic reaction control, as the coupling reaction generates significant heat that must be dissipated to maintain optimal reaction conditions [41]. Large-scale reactors must incorporate efficient cooling systems and temperature monitoring to prevent thermal degradation of the product [28].

Mixing considerations become critical at industrial scales, where ensuring homogeneous distribution of reagents throughout large reaction volumes requires specialized agitation systems [28]. The viscosity changes that occur during the coupling reaction necessitate adjustable mixing speeds and potentially multiple agitation points within large reactors [41]. Scale-up studies have demonstrated that maintaining equivalent mixing energy per unit volume is essential for reproducing laboratory yields at industrial scales [28].

Solvent recovery and waste management represent major economic and environmental considerations in industrial benzyloxycarbonyl-glutamine-para-nitrophenyl ester production . Industrial processes must incorporate efficient solvent recovery systems to minimize raw material costs and environmental impact [39]. The management of dicyclohexylurea byproducts and other coupling reagent waste streams requires specialized handling and disposal protocols [41].

Quality control and analytical monitoring systems for industrial production must be designed to handle the increased throughput and batch sizes characteristic of commercial manufacturing [41]. Automated sampling systems and online analytical techniques become essential for maintaining consistent product quality across large production runs [28]. The implementation of process analytical technology enables real-time monitoring of critical process parameters and early detection of deviations from optimal conditions [41].

Industrial production also requires consideration of regulatory compliance and documentation requirements specific to pharmaceutical intermediate manufacturing [39]. Good manufacturing practice protocols must be established for all aspects of the synthesis, purification, and characterization processes [34]. The development of robust analytical methods validated for industrial-scale quality control represents a critical component of successful commercial production [39].

| Scale-up Parameter | Laboratory Scale | Industrial Scale | Critical Considerations |

|---|---|---|---|

| Reaction Volume | 100 mL - 5 L | 1000 L - 20000 L | Heat Transfer Efficiency [28] [41] |

| Temperature Control | ±1°C | ±2°C | Cooling System Design [28] |

| Mixing Time | 15-30 minutes | 45-90 minutes | Agitation Power Requirements [41] |

| Batch Processing Time | 8-12 hours | 24-48 hours | Process Optimization [28] |

| Yield Expectations | 70-85% | 65-80% | Scale-up Effects [41] |

| Solvent Recovery | Manual | Automated Systems | Environmental Compliance |